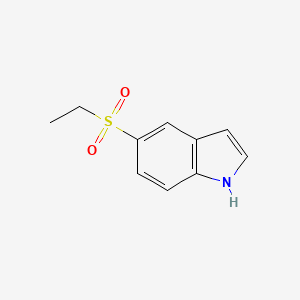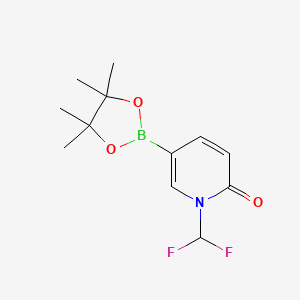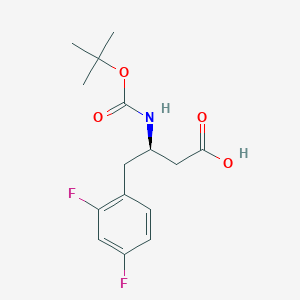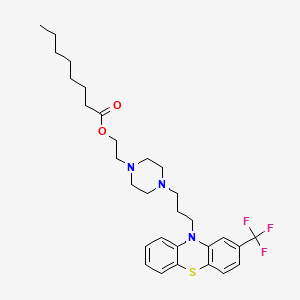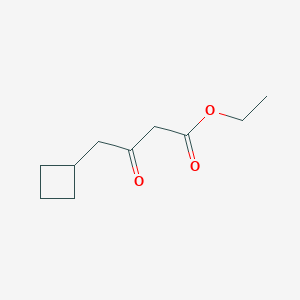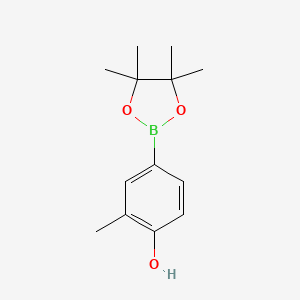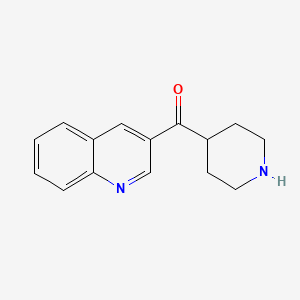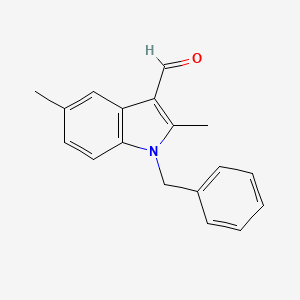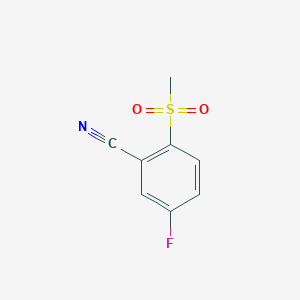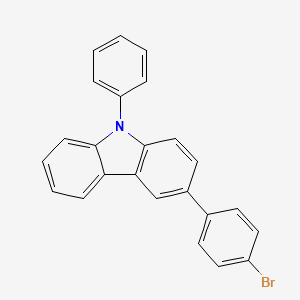![molecular formula C11H17NO2 B1532563 4-[(4-Aminobenzyl)oxy]butan-1-ol CAS No. 1248091-66-8](/img/structure/B1532563.png)
4-[(4-Aminobenzyl)oxy]butan-1-ol
Overview
Description
“4-[(4-Aminobenzyl)oxy]butan-1-ol” is a chemical compound with the molecular formula C11H17NO2 . It is also known by the synonym AKOS010935440 .
Molecular Structure Analysis
The molecular structure of “4-[(4-Aminobenzyl)oxy]butan-1-ol” can be represented by the InChI string InChI=1S/C11H17NO2/c12-11-5-3-10(4-6-11)9-14-8-2-1-7-13/h3-6,13H,1-2,7-9,12H2 . The Canonical Smiles representation is C1=CC(=CC=C1COCCCCO)N .
Scientific Research Applications
Mesomorphic Behavior in Azomethines
4-[(4-Aminobenzyl)oxy]butan-1-ol is utilized in the creation of novel symmetrical azomethines, showing significant applications in mesomorphic studies. These azomethines, involving the condensation with various aldehydes, are characterized by techniques like nuclear magnetic resonance, UV–Vis spectroscopy, and current–voltage measurements. Their mesomorphic behavior is crucial for understanding material properties in liquid crystals and other related fields (Iwan et al., 2010).
Enzymatic Oxidation of Gaseous Alkanes
In a fascinating application, cytochrome P450cam, engineered to oxidize gaseous alkanes like butane and propane, employs a variant of 4-[(4-Aminobenzyl)oxy]butan-1-ol. This variant, through amino acid substitutions, enhances the enzyme-substrate fit, significantly improving the oxidation rates and yield of products like butan-2-ol (Bell et al., 2002).
Synthesis of Stereoisomers
The compound plays a role in the asymmetric synthesis of stereochemical compounds. For instance, its application in the synthesis of (S)-3-Amino-4-methoxy-butan-1-ol, through processes like reductive amination, highlights its importance in creating stereochemically precise pharmaceuticals and chemical compounds (Mattei et al., 2011).
Catalytic Applications
The compound is also significant in catalytic processes. For instance, its derivatives show potential in the catalytic decomposition of substances like butan-2-ol. This application is critical in chemical reactions where catalysts are needed to accelerate or direct specific chemical processes (Arsalane et al., 1996).
properties
IUPAC Name |
4-[(4-aminophenyl)methoxy]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-11-5-3-10(4-6-11)9-14-8-2-1-7-13/h3-6,13H,1-2,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJLYMBCCARIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Aminobenzyl)oxy]butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1532484.png)
